molecular formula C12H10BrClO B14732747 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol CAS No. 63309-93-3

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol

Cat. No.: B14732747
CAS No.: 63309-93-3
M. Wt: 285.56 g/mol
InChI Key: SJMURIMKKQEKHQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of halogenated naphthalenes. This compound is characterized by the presence of a bromine atom and a chlorine atom attached to a naphthalene ring, along with an ethanol group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol typically involves the bromination of 1-(2-chloronaphthalen-1-yl)ethanol. This can be achieved by reacting 1-(2-chloronaphthalen-1-yl)ethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(2-chloronaphthalen-1-yl)ethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 2-chloronaphthalene-1-carbaldehyde or 2-chloronaphthalene-1-carboxylic acid.

    Reduction: Formation of 1-(2-chloronaphthalen-1-yl)ethanol.

    Substitution: Formation of 2-chloro-1-(2-chloronaphthalen-1-yl)ethanol derivatives.

Scientific Research Applications

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethanol group can form hydrogen bonds, further stabilizing the interactions with target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chloronaphthalen-1-yl)ethanol
  • 2-Chloro-1-(2-chloronaphthalen-1-yl)ethanol
  • 1-(2-Chloronaphthalen-1-yl)ethanol

Uniqueness

2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63309-93-3

Molecular Formula

C12H10BrClO

Molecular Weight

285.56 g/mol

IUPAC Name

2-bromo-1-(2-chloronaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H10BrClO/c13-7-11(15)12-9-4-2-1-3-8(9)5-6-10(12)14/h1-6,11,15H,7H2

InChI Key

SJMURIMKKQEKHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(CBr)O)Cl

Origin of Product

United States

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